molecular formula C8H6N4S B1388816 6H-thiazolo[5,4-e]indazol-2-amine CAS No. 21444-01-9

6H-thiazolo[5,4-e]indazol-2-amine

Cat. No.: B1388816
CAS No.: 21444-01-9
M. Wt: 190.23 g/mol
InChI Key: JRNYMSODKDRXJW-UHFFFAOYSA-N
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Description

6H-thiazolo[5,4-e]indazol-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both thiazole and indazole moieties, making it a versatile scaffold for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

6H-thiazolo[5,4-e]indazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission . This interaction is particularly relevant in the context of neurological disorders such as Alzheimer’s disease, where acetylcholine levels are typically reduced.

In addition to acetylcholinesterase, this compound interacts with other enzymes and proteins, including metabotropic glutamate receptors. These receptors play a role in modulating synaptic transmission and neuronal excitability . The compound’s ability to modulate these receptors further underscores its potential as a therapeutic agent for central nervous system disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the compound enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, leading to improved synaptic communication and potentially mitigating cognitive decline in neurodegenerative diseases . Additionally, this compound has been shown to modulate metabotropic glutamate receptors, which can influence cell signaling pathways and neuronal excitability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and receptor modulation. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its levels at synapses . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit snugly within the enzyme’s active site.

In addition to enzyme inhibition, this compound acts as a positive allosteric modulator of metabotropic glutamate receptors. By binding to these receptors, the compound enhances their activity, leading to increased synaptic transmission and neuronal excitability . These molecular interactions contribute to the compound’s overall effects on neurotransmission and cognitive function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against acetylcholinesterase over extended periods . Degradation of the compound can occur under certain conditions, such as exposure to high temperatures or extreme pH levels.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. Continuous exposure to the compound can lead to prolonged enhancement of cholinergic neurotransmission and modulation of metabotropic glutamate receptors . These long-term effects are relevant for understanding the potential therapeutic applications of the compound in chronic neurological disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic neurotransmission without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can impact metabolite levels and overall metabolic homeostasis within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach target sites within the central nervous system . Once inside the brain, this compound is distributed to various regions, including the hippocampus and cortex, where it exerts its effects on neurotransmission and cognitive function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized within the cytoplasm and synaptic vesicles of neuronal cells . This localization allows this compound to interact with acetylcholinesterase and metabotropic glutamate receptors at synaptic sites, facilitating its effects on neurotransmission . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-thiazolo[5,4-e]indazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the diazotization of nitro-aminotoluene in an acidic medium, followed by nucleophilic substitution and Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reactions . The yields of these reactions can range from 66% to 87%, depending on the specific conditions and reagents used.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6H-thiazolo[5,4-e]indazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.

    Reduction: Useful for modifying the electronic properties of the compound.

    Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve catalysts like palladium or copper, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The products of these reactions vary widely but often include derivatives with enhanced biological or chemical activity, such as acetylcholinesterase inhibitors .

Scientific Research Applications

6H-thiazolo[5,4-e]indazol-2-amine has a broad range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6H-thiazolo[5,4-e]indazol-2-amine stands out due to its dual thiazole-indazole structure, which provides a unique scaffold for the development of potent acetylcholinesterase inhibitors. This dual structure allows for greater flexibility in modifying the compound to enhance its biological activity and selectivity .

Properties

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNYMSODKDRXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663357
Record name 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21444-01-9
Record name 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g (15 mmol) of 5-aminoindazole and 4.9 g (60.5 mmol) of sodium thiocyanate were suspended in 10 ml of acetic acid, and 2.4 g (15 mmol) of bromine was added dropwise to the suspension under ice-cooling. The reaction mixture was allowed to warm to room temperature, and it was stirred overnight. The reaction mixture was poured into water, and the resulting crystals were collected by filtration to give 3.1 g of 6H-pyrazolo[4′,3′:3,4]benzo[1,2-d]thiazol-2-ylamine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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